An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, a heterocyclic compound of significant interest within the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, and for guiding formulation and development strategies. While specific experimental data for this particular hydrobromide salt is limited in publicly accessible literature, this guide synthesizes available information for the parent compound and related structures, and outlines the established methodologies for determining these critical parameters.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered substantial attention from the pharmaceutical and agrochemical industries. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to its ability to interact with a wide array of biological targets.[4][5] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (sedative) feature this core structure, highlighting its therapeutic potential.[2] The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][6]
The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold, and its subsequent formulation as a hydrobromide salt, are strategic modifications aimed at modulating the compound's properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, while the methyl group can affect steric and electronic properties. The formation of a hydrobromide salt is a common strategy to enhance aqueous solubility and improve the handling of a basic compound.[7] A thorough characterization of the resulting physicochemical properties is therefore a critical step in the evaluation of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide as a potential drug candidate.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Chemical Structure
The structure of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide consists of the parent heterocyclic ring system with a bromine substituent at position 5 and a methyl group at position 3. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms, typically the more basic N1 of the imidazole ring, by hydrobromic acid.
Caption: Chemical structure of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide.
Molecular Formula and Weight
The molecular and structural properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide | [8] |
| CAS Number | 74420-43-2 | [8] |
| Molecular Formula | C₈H₈Br₂N₂ | |
| Molecular Weight | 291.97 g/mol | [8] |
| Canonical SMILES | CC1=CN2C(=CC=C(Br)C2=N1)Br | [8] |
| InChI Key | LGYNQHZVIJNUIX-UHFFFAOYSA-N | [8] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical Appearance
The physical form of a compound is an important initial characterization. For the free base, 5-Bromo-3-methylimidazo-[1,2-a]pyridine, it is described as a solid. The hydrobromide salt is also expected to be a solid, likely crystalline, at room temperature.[9]
Melting Point
The melting point is a key indicator of purity and is influenced by the crystal lattice energy. While no specific experimental melting point for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is readily available in the literature, related pyridine hydrobromide salts exhibit melting points in the range of 128-136 °C.[10]
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2 °C/min) to allow for accurate observation.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility
Solubility, particularly aqueous solubility, is a critical factor for oral bioavailability. The hydrobromide salt form of a basic compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine is expected to have significantly higher aqueous solubility than the free base.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
This method determines the thermodynamic equilibrium solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity (pKa)
The pKa value dictates the extent of ionization of a compound at a given pH. For a basic compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). The pKa of the imidazo[1,2-a]pyridine nitrogen is crucial for its interaction with biological targets and for its absorption and distribution. The pKa of a related imidazo[1,2-a]pyridine derivative was found to be 9.3.[11]
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a widely used and accurate method for determining pKa values.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system and a singlet for the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the fused ring system. For related imidazo[1,2-a]pyridines, aromatic protons typically resonate in the range of δ 6.5-9.5 ppm.[1][12][13] The methyl protons would likely appear as a singlet around δ 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are characteristic of aromatic and heteroaromatic systems, typically appearing in the range of δ 110-160 ppm.[1][12][13] The methyl carbon would resonate at a higher field, likely around δ 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide would be expected to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ corresponding to the protonated amine (N-H⁺) of the hydrobromide salt.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=N and C=C stretching: These vibrations within the aromatic ring system are expected in the 1400-1650 cm⁻¹ region.[14][15]
-
C-Br stretching: This would likely appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. Fragmentation patterns can also provide valuable structural information.[16]
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure data for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide has been found in the public domain, studies on related imidazo[1,2-a]pyridine derivatives have revealed that the fused ring system is essentially planar.[15][17][18] The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking.[17][18]
Conclusion
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide belongs to a class of compounds with significant therapeutic potential. A comprehensive understanding of its physicochemical properties is fundamental to its development as a drug candidate. This guide has outlined the key physicochemical parameters and the standard experimental methodologies for their determination. While specific experimental data for this compound is not extensively available, the provided information on related structures and detailed protocols serves as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this promising molecule.
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